molecular formula C13H9F2NO3 B8026953 2-(Benzyloxy)-1,5-difluoro-3-nitrobenzene

2-(Benzyloxy)-1,5-difluoro-3-nitrobenzene

Cat. No.: B8026953
M. Wt: 265.21 g/mol
InChI Key: ZKXASDRVMJNTBH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,5-difluoro-3-nitrobenzene is an organic compound that features a benzene ring substituted with benzyloxy, difluoro, and nitro groups

Properties

IUPAC Name

1,5-difluoro-3-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-10-6-11(15)13(12(7-10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXASDRVMJNTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,5-difluoro-3-nitrobenzene typically involves the nitration of 2-(Benzyloxy)-1,5-difluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,5-difluoro-3-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or nitric acid.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Reduction: 2-(Benzyloxy)-1,5-difluoro-3-aminobenzene.

    Oxidation: 2-(Benzyloxy)-1,5-difluoro-3-benzaldehyde or 2-(Benzyloxy)-1,5-difluoro-3-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1,5-difluoro-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,5-difluoro-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules, while the benzyloxy and difluoro groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1,5-difluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(Benzyloxy)-3-nitrobenzene: Lacks the difluoro groups, which can affect its chemical and physical properties.

    1,5-Difluoro-3-nitrobenzene: Lacks the benzyloxy group, which can influence its solubility and reactivity.

Uniqueness

2-(Benzyloxy)-1,5-difluoro-3-nitrobenzene is unique due to the combination of benzyloxy, difluoro, and nitro groups on the benzene ring. This unique substitution pattern imparts specific chemical reactivity and physical properties that can be exploited in various scientific and industrial applications .

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